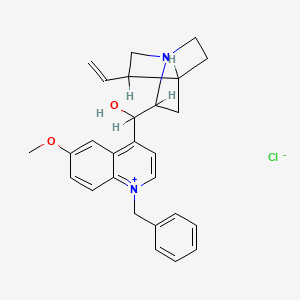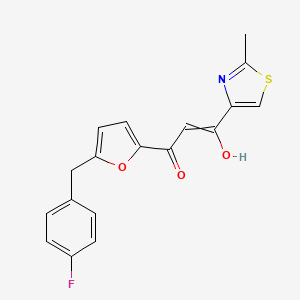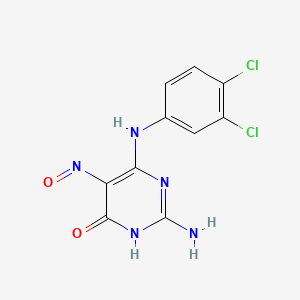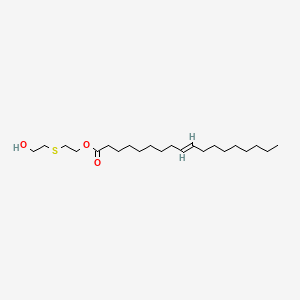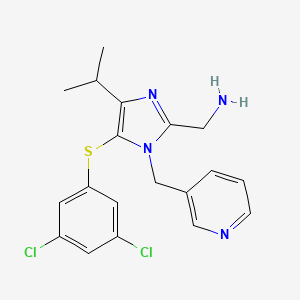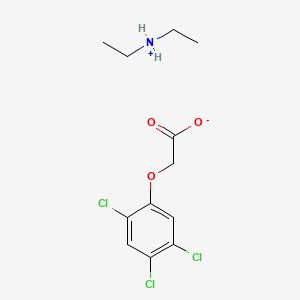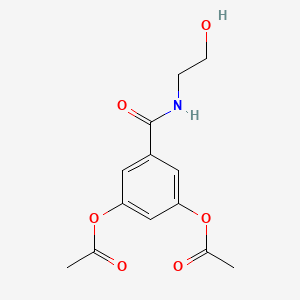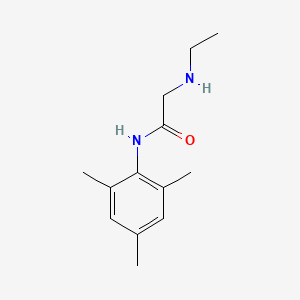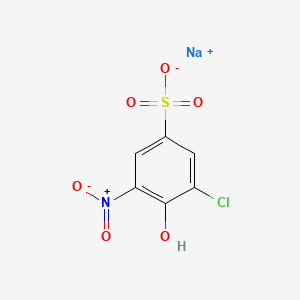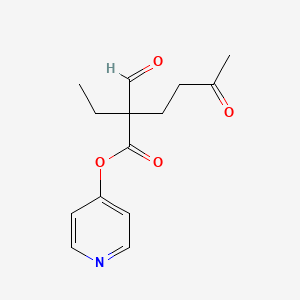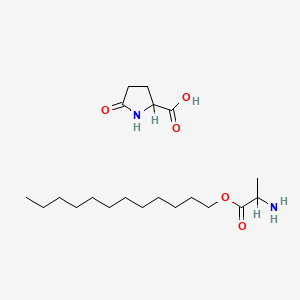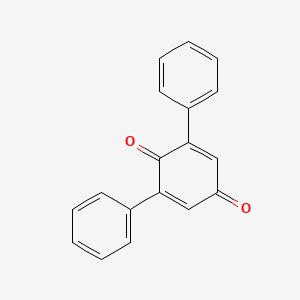
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diphenylbenzoquinone is an organic compound with the molecular formula C18H12O2 It is a derivative of benzoquinone, characterized by the presence of two phenyl groups attached to the 2 and 6 positions of the benzoquinone ring
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diphenylbenzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,6-diphenylaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenylbenzoquinone are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
化学反应分析
Types of Reactions
2,6-Diphenylbenzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Photoreactions: It undergoes photodimerization and photocyclization when exposed to light in different solvents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Photoreaction Conditions: Irradiation in solvents like benzene or acetonitrile.
Major Products Formed
Oxidation Products: Higher quinone derivatives.
Reduction Products: Corresponding hydroquinones.
Photoreaction Products: Dimers and dibenzofuran derivatives.
科学研究应用
2,6-Diphenylbenzoquinone has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Diphenylbenzoquinone involves its ability to undergo redox reactions, which can affect various biological pathways. For example, its anticancer activity is linked to the inhibition of the mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth and induced apoptosis in cancer cells . The compound’s redox properties also enable it to interact with cellular components, leading to oxidative stress and cell death in certain contexts.
相似化合物的比较
Similar Compounds
2,5-Diphenylbenzoquinone: Another derivative of benzoquinone with phenyl groups at the 2 and 5 positions.
2,6-Dimethoxybenzoquinone: A benzoquinone derivative with methoxy groups at the 2 and 6 positions.
Uniqueness
2,6-Diphenylbenzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of phenyl groups at the 2 and 6 positions provides steric hindrance and electronic effects that differentiate it from other benzoquinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
属性
CAS 编号 |
2887-97-0 |
|---|---|
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
SMDLELADPFDJCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

